molecular formula C20H28N4O2 B10769605 AB-CHMINACA-d4

AB-CHMINACA-d4

Cat. No.: B10769605
M. Wt: 360.5 g/mol
InChI Key: KJNZIEGLNLCWTQ-VPJWBNDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of AB-CHMINACA-d4 involves the incorporation of deuterium atoms into the molecular structure of AB-CHMINACAThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the selective incorporation of deuterium .

Industrial production methods for this compound are similar to those used for other synthetic cannabinoids. These methods involve large-scale chemical synthesis in controlled environments to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common for quality control .

Chemical Reactions Analysis

AB-CHMINACA-d4 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically hydroxylated, reduced, or substituted analogs of this compound .

Scientific Research Applications

AB-CHMINACA-d4 is primarily used in scientific research as an analytical reference standard. Its applications include:

Mechanism of Action

AB-CHMINACA-d4, like its parent compound AB-CHMINACA, exerts its effects by binding to the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The binding of this compound to these receptors activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses .

Comparison with Similar Compounds

AB-CHMINACA-d4 is similar to other synthetic cannabinoids such as AB-FUBINACA, AB-PINACA, and ADB-CHMINACA. These compounds share a common indazole core and similar side chains, but differ in the substituents attached to the indazole ring. For example:

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry .

Properties

Molecular Formula

C20H28N4O2

Molecular Weight

360.5 g/mol

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-4,5,6,7-tetradeuterioindazole-3-carboxamide

InChI

InChI=1S/C20H28N4O2/c1-13(2)17(19(21)25)22-20(26)18-15-10-6-7-11-16(15)24(23-18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H2,21,25)(H,22,26)/t17-/m0/s1/i6D,7D,10D,11D

InChI Key

KJNZIEGLNLCWTQ-VPJWBNDVSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=NN2CC3CCCCC3)C(=O)N[C@@H](C(C)C)C(=O)N)[2H])[2H]

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3

Origin of Product

United States

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